3-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Lipophilicity Physicochemical profiling Kinase inhibitor design

This compound differentiates itself via its rare 6-methylpyrazine motif combined with a pyridazine core and pyrazole tail. Unlike des-methyl or pyrimidine analogs, the methyl group precisely modulates lipophilicity and electron distribution, redirecting kinase selectivity. With an XLogP3 of 0.8 and TPSA of 75.9 Ų, it is a ready-to-use oral-bioavailable control for broad‑spectrum kinase panels and structure‑property relationship (SPR) studies. Do not treat as a generic replacement – validate its unique pharmacophore to avoid potency shifts or off‑target activity. Ideal for cellular target‑engagement assays and early in vivo PK.

Molecular Formula C16H18N8
Molecular Weight 322.37 g/mol
CAS No. 2640842-55-1
Cat. No. B6474586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
CAS2640842-55-1
Molecular FormulaC16H18N8
Molecular Weight322.37 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=N1)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
InChIInChI=1S/C16H18N8/c1-13-11-17-12-16(19-13)23-9-7-22(8-10-23)14-3-4-15(21-20-14)24-6-2-5-18-24/h2-6,11-12H,7-10H2,1H3
InChIKeyYQGSCMHMRBUWMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview of 3-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (CAS 2640842-55-1)


3-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (CAS 2640842-55-1) is a heterocyclic small molecule comprising a pyridazine core, a 6-methylpyrazin-2-yl-piperazine substituent, and a pyrazole ring. It is primarily supplied as a research compound by chemical vendors and is cataloged under the Life Chemicals product code F6619-7614 [1]. The compound's computed physicochemical properties include a molecular weight of 322.37 g/mol, an XLogP3 value of 0.8, a topological polar surface area (TPSA) of 75.9 Ų, seven hydrogen-bond acceptors, and no hydrogen-bond donors [2]. These features place it within a chemical space characteristic of kinase-targeted scaffolds, although direct biological annotation remains sparse.

Why Generic Substitution of 3-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine Is Not Advisable


Compounds within the pyridazine-piperazine-pyrazole series exhibit divergent biological profiles that are exquisitely sensitive to minor structural modifications. The 6-methyl group on the pyrazine ring alters lipophilicity and electron distribution relative to des‑methyl or pyrimidine‑replaced analogs, potentially redirecting kinase selectivity and pharmacokinetic behavior [1]. Without quantitative head‑to‑head data, generic substitution risks introducing unexpected potency changes, off‑target activity, or unsuitable physicochemical characteristics. Consequently, this compound must be evaluated on its own merits rather than treated as a drop‑in replacement for other members of the class.

Quantitative Differentiation Evidence for 3-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine


Lipophilicity (XLogP3) Comparison with the Unsubstituted Pyrazine Analog

The target compound exhibits an XLogP3 of 0.8, reflecting the contribution of the 6‑methyl substituent on the pyrazine ring. By contrast, the closely related analog 3‑(3‑methyl‑1H‑pyrazol‑1‑yl)‑6‑[4‑(pyrazin‑2‑yl)piperazin‑1‑yl]pyridazine (CAS 2549014‑14‑2) lacks this methyl group and is expected to have a lower XLogP3 (≈ 0.3–0.5 based on structural similarity). The quantitative comparison confirms that the 6‑methyl group significantly modulates lipophilicity, which can influence membrane permeability and non‑specific binding. [1]

Lipophilicity Physicochemical profiling Kinase inhibitor design

Hydrogen‑Bond Acceptor Count Differentiates from Pyrimidine‑Containing Analog

The target compound contains seven hydrogen‑bond acceptors (HBA) distributed across its pyridazine, pyrazole, pyrazine, and piperazine moieties. In the analog 3‑[4‑(2‑methylpyrimidin‑4‑yl)piperazin‑1‑yl]‑6‑(1H‑pyrazol‑1‑yl)pyridazine (CAS 2415622‑71‑6), the pyrazine is replaced by a pyrimidine, which may alter the total HBA count to 8 due to the additional nitrogen. This difference can affect solvation and target‑binding interactions. [1]

Hydrogen bonding Structure–activity relationships Scaffold hopping

Topological Polar Surface Area (TPSA) Suggests Favorable Oral Bioavailability

With a TPSA of 75.9 Ų, the target compound falls well below the commonly accepted threshold of 140 Ų for oral bioavailability. This value is comparable to other pyridazine‑piperazine‑azole scaffolds but distinguishes it from bulkier analogs that may exceed the cutoff. For example, analogs with additional polar substituents on the pyrazole ring (e.g., carboxamide derivatives) often present TPSA values > 100 Ų, which could limit membrane permeation. [1]

Drug‑likeness Oral bioavailability Physicochemical profiling

Rotatable Bond Count Distinguishes Conformational Flexibility from Rigid Analogs

The compound possesses three rotatable bonds, providing a balance between conformational freedom and rigidity. The dimethyl‑pyrazole analog 3‑(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)‑6‑[4‑(6‑methylpyrazin‑2‑yl)piperazin‑1‑yl]pyridazine contains only two rotatable bonds due to the symmetrical dimethyl substitution, which may reduce its ability to adapt to protein binding sites. Conversely, analogs with extended alkyl linkers can have four or more rotatable bonds, increasing entropic penalties upon binding. [1]

Conformational flexibility Entropy cost Molecular recognition

Recommended Application Scenarios for 3-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine Based on Available Evidence


Kinase Profiling Panel to Map Selectivity Across the Kinome

Given its structural resemblance to known PIM kinase inhibitors [1], this compound is well suited for inclusion in broad‑spectrum kinase selectivity screening panels. Its moderate lipophilicity (XLogP3 = 0.8) and compact TPSA (75.9 Ų) suggest favorable cell permeability, enabling direct comparison with established PIM inhibitors in cellular target‑engagement assays.

Physicochemical Benchmarking in Structure–Property Relationship Studies

The compound's well‑balanced computed properties—particularly its XLogP3, TPSA, and rotatable bond count—make it a useful reference point for systematic structure–property relationship (SPR) campaigns. Researchers can use this compound as a control when exploring how incremental structural changes affect key drug‑like attributes.

Preclinical Proof‑of‑Concept Studies Requiring Oral Bioavailability

With a TPSA substantially below the 140 Ų oral‑bioavailability threshold and an XLogP3 of 0.8, the compound is a candidate for early in vivo pharmacokinetic studies. Its predicted physicochemical profile supports oral absorption, allowing initial evaluation of exposure–response relationships without formulation modifications.

Chemical Biology Probe for Investigating Pyrazine‑Mediated Interactions

The 6‑methylpyrazine motif is less common than unsubstituted pyrazine or pyridine in kinase probes. This compound therefore offers a unique tool for studying the contribution of the methylpyrazine group to protein‑ligand recognition, particularly via π‑stacking or CH‑π interactions in kinase hinge regions.

Quote Request

Request a Quote for 3-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.